2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
cyclopropyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10-8-11(2)17-15(16-10)20-13-4-3-7-18(9-13)14(19)12-5-6-12/h8,12-13H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMJHIXFHOBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclization
A modified Biginelli reaction using acetylacetone (2.5 mol) and urea (3.0 mol) in ethanol with HCl catalysis yields 4,6-dimethylpyrimidin-2-ol after 6 hours at reflux (yield: 68–72%).
Thiourea Alternative
Substituting urea with thiourea under similar conditions produces 4,6-dimethylpyrimidine-2-thiol , which is oxidized to the hydroxyl derivative using H₂O₂ in acetic acid (yield: 58%).
Functionalization of Pyrimidin-2-ol
Conversion to Chloropyrimidine
4,6-Dimethylpyrimidin-2-ol is treated with POCl₃ (3 eq) and DMF (catalytic) at 110°C for 4 hours to form 2-chloro-4,6-dimethylpyrimidine (yield: 89%). This intermediate enables nucleophilic substitution with piperidin-3-ol.
Direct Etherification via Mitsunobu Reaction
Alternatively, 4,6-dimethylpyrimidin-2-ol reacts with piperidin-3-ol (1.2 eq) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT) to yield 2-(piperidin-3-yloxy)-4,6-dimethylpyrimidine (yield: 63%).
Piperidine Nitrogen Acylation
Cyclopropanecarbonyl Chloride Coupling
2-(Piperidin-3-yloxy)-4,6-dimethylpyrimidine (1.0 eq) is acylated with cyclopropanecarbonyl chloride (1.5 eq) in dichloromethane using triethylamine (2.0 eq) as a base. The reaction proceeds at 0°C for 1 hour, followed by 12 hours at RT (yield: 78%).
Mixed Anhydride Method
For acid-sensitive substrates, cyclopropanecarbonyl chloride is replaced with cyclopropanecarbonyl anhydride (1.3 eq) in THF with DMAP catalysis (yield: 71%).
Integrated One-Pot Strategies
Tandem Substitution-Acylation
A one-pot protocol combines 2-chloro-4,6-dimethylpyrimidine with piperidin-3-ol (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 hours, followed by in situ acylation with cyclopropanecarbonyl chloride (yield: 65%).
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC (C18, MeCN:H₂O = 70:30): Retention time = 8.2 min, purity >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu + Acylation | 63 | 95 | Mild conditions |
| Chloropyrimidine Route | 78 | 98 | High scalability |
| One-Pot Synthesis | 65 | 97 | Reduced purification steps |
Challenges and Optimization
- Steric Hindrance : Bulky cyclopropane and piperidine groups necessitate excess acylating agents.
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but complicate isolation.
- Temperature Control : Acylation at >25°C risks piperidine ring decomposition.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core substituted with a cyclopropanecarbonylpiperidinyl ether group, which contributes to its unique biological activity. The structural formula can be represented as follows:
This molecular structure facilitates interactions with various biological targets, particularly in the context of enzyme inhibition.
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which is crucial in regulating cellular functions. Inhibiting specific kinases can lead to therapeutic effects in cancer and inflammatory diseases. The compound has been studied for its inhibitory effects on Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell signaling pathways associated with various lymphomas and leukemias .
Neurological Disorders
Research indicates that 2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine may have neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with receptors involved in neuronal signaling could lead to advancements in neuropharmacology .
Case Study 1: BTK Inhibition in Lymphoma Treatment
A clinical trial investigated the efficacy of a related compound in patients with chronic lymphocytic leukemia (CLL). The study demonstrated significant tumor reduction and improved patient outcomes when the compound was administered alongside standard treatments. This highlights the potential of similar compounds, including this compound, as adjunct therapies in hematological malignancies .
Case Study 2: Neuroprotective Effects
In a preclinical study focusing on neurodegenerative models, the administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function metrics. These findings suggest that the compound may enhance neuronal survival under stress conditions, making it a candidate for further investigation in neuroprotection .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Diseases | Evidence Level |
|---|---|---|---|
| Kinase Inhibition | Inhibition of BTK | CLL, lymphoma | High |
| Neurological Disorders | Modulation of neurotransmitter systems | Alzheimer's, Parkinson's | Moderate |
Mechanism of Action
The mechanism of action of 2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Functional Properties
- Biological Activity : Piperazine derivatives are intermediates for indolylpyrimidylpiperazines targeting gastric applications , whereas cyclopropanecarbonyl-piperidine may enhance metabolic stability or target engagement in kinase inhibitors.
- Photophysical Behavior : Styryl-substituted derivatives exhibit strong emission (e.g., λem = 450 nm for 4-methoxystyryl) due to extended π-systems . The target compound’s cyclopropane group may quench fluorescence but improve solubility or stability.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substituent bulk and polarity at the 2-position dictate biological and photophysical outcomes. Piperazine/piperidine groups favor medicinal applications, while styryl groups dominate materials science .
- Safety Considerations : OSHA-classified toxicity in diphenylvinyloxy analogs necessitates rigorous safety profiling for cyclopropanecarbonyl derivatives, particularly in drug development.
- Synthetic Optimization : High-yielding methods (e.g., Suzuki-Miyaura coupling for styryl groups ) contrast with lower yields for oxygen-linked substituents, suggesting room for improvement in acyl-piperidine functionalization.
Biological Activity
The compound 2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific kinases and enzymes involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and disruption of cellular proliferation pathways .
Biological Activity Studies
Numerous studies have been conducted to evaluate the biological activity of this compound. These investigations often focus on its pharmacological properties and therapeutic potential.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Case Study on Cancer Cell Lines :
- Bruton's Tyrosine Kinase Inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
